molecular formula C19H20Cl2N2O B1359652 3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898789-29-2

3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1359652
CAS No.: 898789-29-2
M. Wt: 363.3 g/mol
InChI Key: ZRCPIMSQPCAOQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-(4-methylpiperazinomethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

3,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of biological pathways and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain diseases.

    Industry: Used in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorobenzophenone
  • 3,5-Dichloro-4’-methylbenzophenone
  • 3,5-Dichloro-3’-(4-ethylpiperazinomethyl) benzophenone

Uniqueness

3,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of the 4-methylpiperazinomethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in specific research and industrial applications .

Properties

IUPAC Name

(3,5-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O/c1-22-5-7-23(8-6-22)13-14-3-2-4-15(9-14)19(24)16-10-17(20)12-18(21)11-16/h2-4,9-12H,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCPIMSQPCAOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643449
Record name (3,5-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-29-2
Record name Methanone, (3,5-dichlorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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